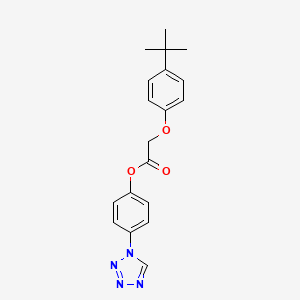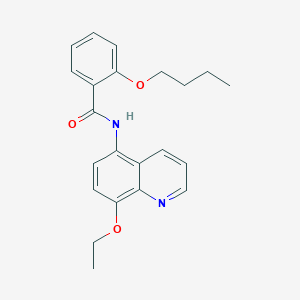![molecular formula C20H22N4O3 B11336084 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336084.png)
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-アセチルピペラジン-1-イル)-2-[(E)-2-(4-エトキシフェニル)エテニル]-1,3-オキサゾール-4-カルボニトリルは、さまざまな科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、オキサゾール環、ピペラジン部分、およびエトキシフェニル基を含む独自の構造を特徴としています。その多様な官能基は、さまざまな化学反応や用途に適した多用途な分子となっています。
準備方法
合成経路と反応条件
5-(4-アセチルピペラジン-1-イル)-2-[(E)-2-(4-エトキシフェニル)エテニル]-1,3-オキサゾール-4-カルボニトリルの合成は、一般的に、容易に入手可能な出発物質から始めて、複数の手順を伴います。一般的な合成経路の1つは、次の手順を含みます。
オキサゾール環の形成: これは、適切な前駆体を用いた環化反応によって達成できます。
ピペラジン部分の導入: この手順では、特定の条件下で、オキサゾール中間体と4-アセチルピペラジンを反応させます。
エトキシフェニル基の付加:
工業的生産方法
この化合物の工業的生産には、収率と純度を高く保つために、上記の合成経路の最適化が含まれる場合があります。これには、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
5-(4-アセチルピペラジン-1-イル)-2-[(E)-2-(4-エトキシフェニル)エテニル]-1,3-オキサゾール-4-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
置換: この化合物は、特にピペラジン部分で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 触媒として炭素担持パラジウムを用いた水素ガス。
置換: 穏やかな条件下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 置換されたピペラジン誘導体の形成。
科学研究における用途
5-(4-アセチルピペラジン-1-イル)-2-[(E)-2-(4-エトキシフェニル)エテニル]-1,3-オキサゾール-4-カルボニトリルは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性など、生物活性化合物の可能性について調査されています。
医学: さまざまな疾患における潜在的な治療効果について研究されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
5-(4-アセチルピペラジン-1-イル)-2-[(E)-2-(4-エトキシフェニル)エテニル]-1,3-オキサゾール-4-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合して、その活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な経路と標的は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
独自性
5-(4-アセチルピペラジン-1-イル)-2-[(E)-2-(4-エトキシフェニル)エテニル]-1,3-オキサゾール-4-カルボニトリルは、独自の官能基の組み合わせにより際立っており、明確な化学反応性と生物活性をもたらします。そのオキサゾール環とピペラジン部分は、さらなる修飾と用途のための多用途なプラットフォームを提供します。
類似化合物との比較
Similar compounds include other oxazole derivatives and piperazine-containing molecules. Compared to these compounds, 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 5-(4-ACETYLPIPERAZIN-1-YL)PENTANOIC ACID
- 2-(4-ETHOXYPHENYL)OXAZOLE
- PIPERAZINE DERIVATIVES
This article provides a comprehensive overview of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-ETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C20H22N4O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-17-7-4-16(5-8-17)6-9-19-22-18(14-21)20(27-19)24-12-10-23(11-13-24)15(2)25/h4-9H,3,10-13H2,1-2H3/b9-6+ |
InChIキー |
RIKNQZBJPJKPGH-RMKNXTFCSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N |
正規SMILES |
CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-4-ethylphenyl]propanamide](/img/structure/B11336001.png)
![N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzamide](/img/structure/B11336005.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336006.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11336014.png)
![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11336017.png)
![7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336024.png)

![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11336037.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11336055.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11336070.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336090.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenylacetamide](/img/structure/B11336095.png)
